5-Methoxy-3-methyl-2-nitrobenzofuran
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Overview
Description
1-Methyl-5-methoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.
Preparation Methods
The synthesis of 1-Methyl-5-methoxy-2-nitrobenzofuran typically involves several steps. One common method includes the nitration of a benzofuran derivative. For instance, the nitration of 2-unsubstituted benzofurans can be achieved using a mixture of nitric acid and acetic acid . Another approach involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization to form the benzofuran ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-Methyl-5-methoxy-2-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include nitric acid, acetic acid, hydrogen gas, and palladium catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-5-methoxy-2-nitrobenzofuran has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-5-methoxy-2-nitrobenzofuran involves its interaction with specific molecular targets. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-5-methoxy-2-nitrobenzofuran can be compared with other benzofuran derivatives, such as:
2-Nitrobenzofuran: Known for its antimicrobial activity against Helicobacter pylori.
Methoxy-2-nitronaphtho[2,1-b]furan: One of the strongest known mutagens for mammalian cells.
Synthetic calanolide V: Exhibits antituberculous activity.
What sets 1-Methyl-5-methoxy-2-nitrobenzofuran apart is its unique combination of a methyl and methoxy group, which can influence its reactivity and biological activity.
Properties
CAS No. |
96336-18-4 |
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Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
5-methoxy-3-methyl-2-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO4/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3 |
InChI Key |
RQEWTGGHPAXKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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